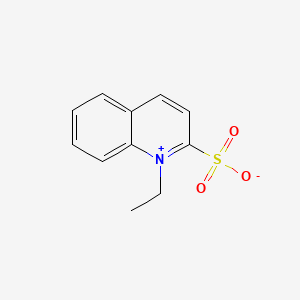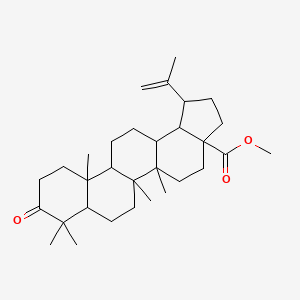![molecular formula C8H10ClN3 B1655939 2-[(4-chlorophenyl)methyl]guanidine CAS No. 46123-83-5](/img/structure/B1655939.png)
2-[(4-chlorophenyl)methyl]guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-chlorophenyl)methyl]guanidine: is a derivative of guanidine, a compound known for its strong basicity and versatility in various chemical reactions. Guanidine derivatives are widely used in organic synthesis, pharmaceuticals, and as intermediates in the production of other chemicals. The presence of the p-chlorobenzyl group in this compound adds unique properties that make it valuable in specific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-chlorophenyl)methyl]guanidine typically involves the reaction of p-chlorobenzylamine with a guanidine precursor. One common method is the use of S-methylisothiourea as a guanidylating agent. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2-[(4-chlorophenyl)methyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-[(4-chlorophenyl)methyl]guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: It is used in the production of polymers and other materials with specific properties
Wirkmechanismus
The mechanism of action of 2-[(4-chlorophenyl)methyl]guanidine involves its interaction with cellular components. The compound can bind to phosphatidylglycerol and cardiolipin in bacterial membranes, leading to membrane disruption and cell death. This mechanism is particularly effective against multidrug-resistant bacteria .
Vergleich Mit ähnlichen Verbindungen
Guanidine: The parent compound, known for its strong basicity and versatility.
S-methylisothiourea: A common guanidylating agent used in the synthesis of guanidine derivatives.
N,N’-disubstituted guanidines: Compounds with similar structures but different substituents, leading to varied properties and applications
Uniqueness: 2-[(4-chlorophenyl)methyl]guanidine is unique due to the presence of the p-chlorobenzyl group, which imparts specific chemical and biological properties. This makes it particularly valuable in applications where these properties are desired .
Eigenschaften
CAS-Nummer |
46123-83-5 |
|---|---|
Molekularformel |
C8H10ClN3 |
Molekulargewicht |
183.64 g/mol |
IUPAC-Name |
2-[(4-chlorophenyl)methyl]guanidine |
InChI |
InChI=1S/C8H10ClN3/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12) |
InChI-Schlüssel |
CYYQVFZVCJFKES-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN=C(N)N)Cl |
Kanonische SMILES |
C1=CC(=CC=C1CN=C(N)N)Cl |
| 46123-83-5 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1655859.png)
![4-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]benzene-1,3-diol](/img/structure/B1655860.png)
![3-Tricyclo[2.2.1.02,6]heptanylmethanol](/img/structure/B1655863.png)
![N'-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine](/img/structure/B1655864.png)

![[2-Oxo-2-(4-phenylphenyl)ethyl] 4-hydroxybenzoate](/img/structure/B1655866.png)
![2-[4-(3-Bromophenoxy)butylamino]ethanol](/img/structure/B1655867.png)


![1,4-Dichloro-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B1655872.png)
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl butyrate](/img/structure/B1655873.png)

